molecular formula C14H27N3O3 B016426 (s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate CAS No. 150323-35-6

(s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Cat. No. B016426
M. Wt: 285.38 g/mol
InChI Key: NASIOHFAYPRIAC-JTQLQIEISA-N
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Description

"(s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate" is a chemical compound synthesized for its potential in various applications due to its unique chemical structure. It is related to a family of compounds that have been explored for their synthesis methods, molecular structures, and potential biological activities.

Synthesis Analysis

The synthesis of related piperazine derivatives involves condensation reactions between carbamimides and aromatic acids in the presence of catalyzing agents under basic conditions. These methods highlight the versatility and adaptability of piperazine derivatives' synthesis, aiming for compounds with specific structural features and potential biological activities (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques like X-ray diffraction, showcasing how molecules crystallize in specific systems and how intermolecular interactions contribute to their structural stability. For instance, certain derivatives crystallize in the monoclinic system, with molecules linked through weak interactions, facilitating a three-dimensional architecture (Mamat et al., 2012).

Chemical Reactions and Properties

The reactivity of piperazine derivatives with various reagents highlights their chemical versatility. For example, their reactions with fluorophenyl compounds and subsequent biological evaluations reveal moderate activity in certain assays, suggesting potential applications in medicinal chemistry (Gumireddy et al., 2021).

Physical Properties Analysis

The physical properties, including crystallization behavior and molecular dimensions, provide insights into the compounds' stability and potential applications. The detailed characterization of these properties supports the understanding of how structural features influence physical behavior.

Chemical Properties Analysis

Chemical properties, such as reactivity with specific substrates and the formation of novel compounds, are central to understanding the utility of piperazine derivatives. Studies exploring the synthesis of complex piperazine-based structures reveal the compounds' diverse chemical behavior and potential for further functionalization (Komeda et al., 2004).

Scientific Research Applications

  • It is used in microwave-assisted Knoevenagel condensation for the production of alkenes with good purity and yield (Yang, Chen, Xu, & Nie, 2004).

  • A derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in biologically active compounds such as crizot (Kong et al., 2016).

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazino derivative have been synthesized and characterized (Kulkarni et al., 2016).

  • 3Fluoro2piperazinyl5,8,13trihydro5oxoquino[1,2a][3,1]benzoxazine6carboxylic acids, designed as potential DNA gyrase inhibitors, were synthesized (Chung & Kim, 1997).

  • Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has novel chemistry and a pharmacologically useful core (Gumireddy et al., 2021).

  • Selected (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives have shown anti-malarial activity (Cunico et al., 2009).

  • The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported (Mamat, Flemming, & Köckerling, 2012).

  • (s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate has been investigated for its stability as a novel organic intermediate (Yang et al., 2021).

  • The asymmetric unit of this compound contains two independent molecules, each adopting a chair conformation (Anthal et al., 2018).

  • It was used as a route to an advanced chiral intermediate for parallel synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

properties

IUPAC Name

tert-butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASIOHFAYPRIAC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432337
Record name tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

CAS RN

150323-35-6
Record name 2-tert-Butylcarboxamido-4-tert-butoxycarbonylpiperazine, (S)-
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Record name tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150323-35-6
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Record name 2-TERT-BUTYLCARBOXAMIDO-4-TERT-BUTOXYCARBONYLPIPERAZINE, (S)-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

1.1 g of 1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide were dissolved in 40 ml of ethanol. 0.1 g of 10% palladium-on-carbon was added and the mixture was hydrogenated at room temperature and under atmospheric pressure for 2 hours. The catalyst was filtered off. The filtrate was evaporated to give 0.74 g of crude product which was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution. After evaporation of the solvents there was obtained 0.44 g of 4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide as an oil; MS: m/e 286 [M+H]+.
Name
1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB Gupta, JJ Shim - 2006 - books.google.com
Supercritical fluid extraction is an environmentally safe and cost-effective alternative to traditional organic solvents. Carbon dioxide is widely used as the solvent of choice for …
Number of citations: 449 books.google.com

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